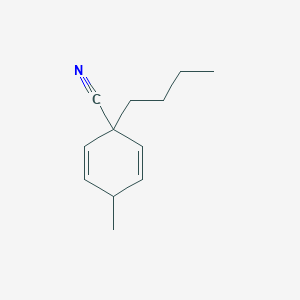

2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl-: is an organic compound with the molecular formula C12H17N . This compound is characterized by a cyclohexadiene ring substituted with a carbonitrile group, a butyl group, and a methyl group. It is a derivative of cyclohexadiene, which is a six-membered ring containing two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl- typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be synthesized from benzene through partial hydrogenation.

Nitrile Group Introduction: The carbonitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide, under basic conditions.

Alkylation: The butyl and methyl groups are introduced through alkylation reactions using butyl and methyl halides, respectively, in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the cyclohexadiene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrile group. Reagents such as sodium methoxide or sodium ethoxide can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.

Major Products:

Oxidation: Products may include dicarboxylic acids or ketones, depending on the reaction conditions.

Reduction: The primary product is the corresponding amine.

Substitution: Products vary based on the nucleophile used, but common products include ethers and esters.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl- involves its interaction with various molecular targets, depending on its application. For instance, in drug development, it may interact with specific enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, while the alkyl groups can enhance lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

- 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-ethyl-

- 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-propyl-

- 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-isopropyl-

Comparison:

- Structural Differences: The primary difference lies in the substituents on the cyclohexadiene ring. The presence of different alkyl groups (methyl, ethyl, propyl, isopropyl) can significantly influence the compound’s physical and chemical properties.

- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents. For example, larger alkyl groups may hinder certain reactions due to steric hindrance.

- Applications: While the core structure remains the same, the specific applications may differ based on the substituents. For instance, certain derivatives may be more suitable for pharmaceutical applications, while others may be better suited for material science.

Biological Activity

2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl- is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexadiene ring with a butyl and a methyl group attached to it, along with a carbonitrile functional group. This structural configuration may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to cyclohexadiene compounds. For instance, compounds exhibiting similar structures have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 64 µg/mL, indicating moderate to strong antimicrobial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2,5-Cyclohexadiene derivative | Pseudomonas aeruginosa | 64 |

| 2,5-Cyclohexadiene derivative | Staphylococcus aureus | 32 |

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexadiene derivatives has been documented in various studies. For example, certain derivatives were shown to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

Anticancer Activity

The anticancer properties of compounds related to cyclohexadiene have been investigated extensively. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines such as HeLa and MGC-803. The IC50 values for these cells were reported as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.1 | Induction of apoptosis via caspase activation |

| MGC-803 | 7.6 | G2/M phase arrest and inhibition of migration |

Case studies have shown that treatment with these compounds resulted in significant cell death and reduced proliferation rates in cancer cell lines .

Case Studies

- Case Study on Antimicrobial Activity : A study demonstrated that a derivative of 2,5-cyclohexadiene significantly inhibited the growth of Pseudomonas aeruginosa at an MIC of 64 µg/mL. This suggests potential applications in treating infections caused by this pathogen .

- Case Study on Anticancer Activity : In a controlled experiment involving MGC-803 cells, treatment with the compound led to increased levels of apoptotic markers and a notable decrease in cell viability after 48 hours of exposure .

Properties

CAS No. |

671221-05-9 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-butyl-4-methylcyclohexa-2,5-diene-1-carbonitrile |

InChI |

InChI=1S/C12H17N/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h5-6,8-9,11H,3-4,7H2,1-2H3 |

InChI Key |

MGCBMUZACBYSLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C=CC(C=C1)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.